Lipophilicity (XLogP3) Compared to 4-Methyl-2-phenylthiazole
Thiazole, 4-octyl-2-phenyl- exhibits a computed XLogP3 of 6.5, representing a >1000-fold increase in predicted octanol-water partition coefficient relative to 4-methyl-2-phenylthiazole (XLogP3 = 3.0) [1][2]. This >3.5 log unit difference arises solely from substituting an octyl chain for a methyl group at the 4-position.
| Evidence Dimension | XLogP3 (computed octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 6.5 |
| Comparator Or Baseline | 4-Methyl-2-phenylthiazole (XLogP3 = 3.0) |
| Quantified Difference | ΔXLogP3 = +3.5 (target is >3000-fold more lipophilic) |
| Conditions | XLogP3 algorithm v3.0 (PubChem release 2025.09.15) |
Why This Matters
A >1000-fold difference in lipophilicity can fundamentally alter solubility, membrane permeability, and non-specific binding, making the octyl congener irreplaceable in lipophilicity-sensitive applications.
- [1] PubChem. (2026). Compound Summary for CID 11097725, Thiazole, 4-octyl-2-phenyl-. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/11097725 View Source
- [2] PubChem. (2026). Compound Summary for CID 551876, 4-Methyl-2-phenylthiazole. National Center for Biotechnology Information. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/551876 View Source
